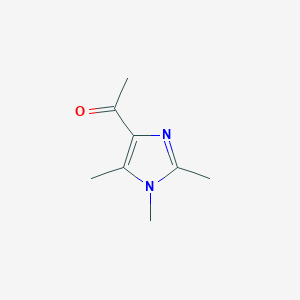

1-(1,2,5-Trimethyl-1H-imidazol-4-yl)-ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

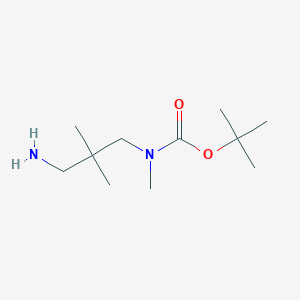

1-(1,2,5-Trimethyl-1H-imidazol-4-yl)-ethanone, also known as 1-(trimethyl-1H-imidazol-4-yl)ethan-1-one, is a chemical compound with the CAS Number: 1377837-92-7 . It has a molecular weight of 152.2 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N2O/c1-5-8(6(2)11)9-7(3)10(5)4/h1-4H3 . This code provides a standard way to encode the compound’s molecular structure.Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Properties

Imidazole derivatives, such as 1-(1,2,5-Trimethyl-1H-imidazol-4-yl)-ethanone, have been studied for their antibacterial and antifungal properties. Research demonstrates that compounds synthesized from imidazole exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria, as well as antifungal capabilities (Patel et al., 2011), (Sawant et al., 2011). Additionally, certain derivatives have shown effective antimycotic activities (Raga et al., 1992).

Heme Oxygenase Inhibition

Research has explored the use of imidazole-based compounds as inhibitors of heme oxygenases, enzymes involved in the degradation of heme. This inhibition has potential pharmacological applications, with particular compounds showing promising results in terms of potency and selectivity (Roman et al., 2010).

Antioxidant and Cytotoxic Evaluation

Studies have also focused on the antioxidant, anti-hemolytic, and cytotoxic properties of imidazole-based heterocycles. Some of these compounds display potent antioxidative activities and cytotoxicity, indicating potential for medical applications (Abdel-Wahab et al., 2011).

Inhibitor Binding in Human Heme Oxygenase-1

The binding modes of imidazole-based inhibitors in human heme oxygenase-1 have been elucidated, revealing insights into the molecular interactions and potential for designing optimized inhibitors for therapeutic use (Rahman et al., 2008).

Corrosion Inhibition

Imidazole derivatives have been applied in the field of corrosion inhibition. Studies show that these compounds can effectively inhibit the corrosion of carbon steel in an acidic medium, with their efficiency correlated with certain molecular properties (Costa et al., 2021).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Propiedades

IUPAC Name |

1-(1,2,5-trimethylimidazol-4-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-5-8(6(2)11)9-7(3)10(5)4/h1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFYCVRCQZFVAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1C)C)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2401686.png)

![Ethyl 5-(2-methylpropanoylamino)-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2401691.png)

![N-[2-(1-Methylpyrazol-4-yl)propan-2-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2401695.png)

![(E)-N1-(pyridin-2-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2401696.png)

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2401700.png)

![6-Tert-butyl-2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2401704.png)

![3-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,2-dimethylpropanamide](/img/structure/B2401706.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2401708.png)